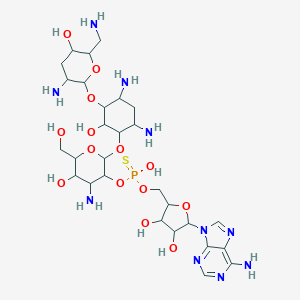![molecular formula C9H9NO B159960 Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide CAS No. 133887-54-4](/img/structure/B159960.png)
Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide, also known as PCT-3A, is a cyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential biological activity. In
Aplicaciones Científicas De Investigación
Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide has potential applications in a wide range of scientific research areas. One of the most promising applications of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide is in the field of drug discovery. Researchers are interested in exploring the potential therapeutic effects of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide on a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide has also been shown to have potential applications in the field of materials science, where it can be used to create new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide is not yet fully understood. However, research has shown that Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide has the ability to interact with a variety of cellular targets, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, which can ultimately lead to changes in cellular behavior.
Efectos Bioquímicos Y Fisiológicos
Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide has the ability to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide has also been shown to have potential neuroprotective effects, which could make it a promising therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide in lab experiments is its unique structure, which allows it to interact with a variety of cellular targets. This makes it an attractive compound for drug discovery and materials science research. However, one of the limitations of using Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide in lab experiments is its complexity, which makes it difficult to synthesize and study.
Direcciones Futuras
There are many future directions for research on Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide. One promising area of research is the development of new synthetic methods for producing Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide. Another area of research is the exploration of the potential therapeutic effects of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide on a variety of diseases. Additionally, researchers are interested in exploring the potential applications of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide in the field of materials science, where it could be used to create new materials with unique properties.
Conclusion:
In conclusion, Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide is a cyclic compound that has potential applications in a wide range of scientific research areas. Its unique structure and potential biological activity make it an attractive compound for drug discovery and materials science research. While the mechanism of action of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide is not yet fully understood, research has shown that it has the ability to interact with a variety of cellular targets and to induce changes in cellular behavior. Further research is needed to fully understand the potential applications of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide in scientific research.
Métodos De Síntesis
The synthesis of Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide is a complex process that involves several steps. The first step involves the synthesis of a precursor compound, which is then subjected to a series of reactions to form the final product. One of the most commonly used methods for synthesizing Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide involves the use of a palladium-catalyzed reaction. This method has been shown to be highly effective in producing high-quality Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide.
Propiedades
Número CAS |
133887-54-4 |
|---|---|
Nombre del producto |
Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide |
InChI |
InChI=1S/C9H9NO/c10-8(11)9-5-3-1-2(3)4(1)6(9)7(5)9/h1-7H,(H2,10,11) |
Clave InChI |
RASOGEDRRGFVHX-UHFFFAOYSA-N |
SMILES |
C12C3C1C4C5C4(C5C23)C(=O)N |
SMILES canónico |
C12C3C1C4C5C4(C5C23)C(=O)N |
Sinónimos |
Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



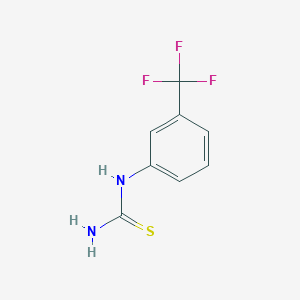
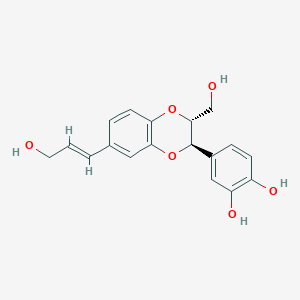
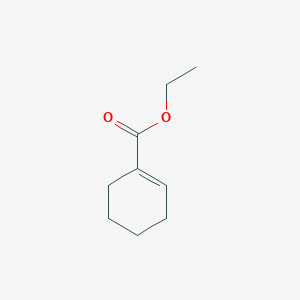

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
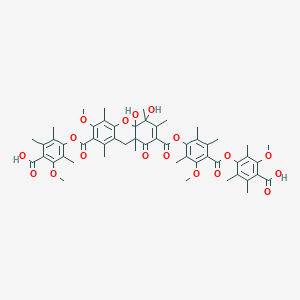
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
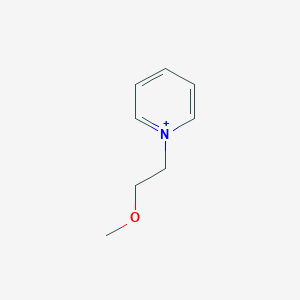
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
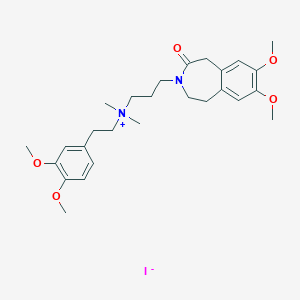
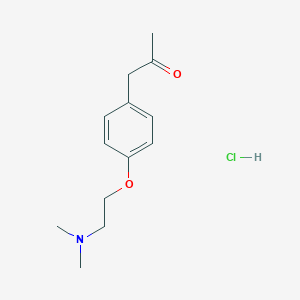
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
